molecular formula C15H14F3NO B1329113 4-(3,4-Dimethylphenoxy)-3-(trifluoromethyl)aniline CAS No. 946784-08-3

4-(3,4-Dimethylphenoxy)-3-(trifluoromethyl)aniline

Cat. No.: B1329113
CAS No.: 946784-08-3
M. Wt: 281.27 g/mol
InChI Key: RKZZCCOJDAYAQC-UHFFFAOYSA-N
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Description

4-(3,4-Dimethylphenoxy)-3-(trifluoromethyl)aniline is an organic compound characterized by the presence of a trifluoromethyl group and a dimethylphenoxy group attached to an aniline core

Preparation Methods

The synthesis of 4-(3,4-Dimethylphenoxy)-3-(trifluoromethyl)aniline typically involves multiple steps, including the formation of the phenoxy and aniline intermediates, followed by their coupling. One common synthetic route includes:

    Formation of 3,4-Dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base.

    Synthesis of 3,4-Dimethylphenoxy Intermediate: The 3,4-dimethylphenol is reacted with a suitable halogenated aniline derivative to form the phenoxy intermediate.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Coupling Reaction: The final step involves coupling the 3,4-dimethylphenoxy intermediate with the trifluoromethylated aniline under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

4-(3,4-Dimethylphenoxy)-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitro group (if present) to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the existing substituents. Common reagents include halogens (chlorine, bromine) and nitrating agents.

    Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(3,4-Dimethylphenoxy)-3-(trifluoromethyl)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activity, including its role as an inhibitor or activator of specific enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific diseases.

    Industry: It is used in the development of agrochemicals, such as herbicides and insecticides, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-(3,4-Dimethylphenoxy)-3-(trifluoromethyl)aniline exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar compounds to 4-(3,4-Dimethylphenoxy)-3-(trifluoromethyl)aniline include:

    4-(3,4-Dimethylphenoxy)-3-(trifluoromethyl)benzene: Lacks the aniline group, which may result in different reactivity and applications.

    4-(3,4-Dimethylphenoxy)-3-(trifluoromethyl)phenol:

    4-(3,4-Dimethylphenoxy)-3-(trifluoromethyl)nitrobenzene: The presence of a nitro group can significantly alter its reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(3,4-dimethylphenoxy)-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO/c1-9-3-5-12(7-10(9)2)20-14-6-4-11(19)8-13(14)15(16,17)18/h3-8H,19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKZZCCOJDAYAQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC2=C(C=C(C=C2)N)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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